1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide
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Overview
Description
1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the protection of an amino group followed by a Friedel-Crafts reaction to introduce the benzo[d]isoxazole scaffold . The cyclopropylmethanesulfonamide moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach is advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for high-affinity interactions .
Comparison with Similar Compounds
Benzo[d]isoxazole derivatives: These compounds share the benzo[d]isoxazole scaffold and exhibit similar biological activities.
Cyclopropylmethanesulfonamide derivatives: Compounds with this moiety also show comparable chemical reactivity and applications.
Uniqueness: 1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide stands out due to its combined structural features, which confer unique biological and chemical properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-cyclopropylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-17(15,13-8-5-6-8)7-10-9-3-1-2-4-11(9)16-12-10/h1-4,8,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFGIONRWRRXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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